molecular formula C25H29ClN2O3 B11326969 5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide

5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11326969
M. Wt: 441.0 g/mol
InChI Key: KTRSKWQUQAIAFE-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a morpholine ring, and a chlorinated phenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzofuran core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

5-chloro-3-methyl-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29ClN2O3/c1-16(2)18-4-6-19(7-5-18)22(28-10-12-30-13-11-28)15-27-25(29)24-17(3)21-14-20(26)8-9-23(21)31-24/h4-9,14,16,22H,10-13,15H2,1-3H3,(H,27,29)

InChI Key

KTRSKWQUQAIAFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4

Origin of Product

United States

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